Clethramycin -

Clethramycin

Catalog Number: EVT-1581548
CAS Number:
Molecular Formula: C63H99N3O18S
Molecular Weight: 1218.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clethramycin is a natural product found in Kitasatospora mediocidica, Streptomyces malaysiensis, and Streptomyces hygroscopicus with data available.
Source and Classification

Clethramycin originates from Streptomyces griseus, a soil-dwelling bacterium known for producing various antibiotics. It falls under the broader classification of macrolide antibiotics, which also includes erythromycin and azithromycin. These compounds are typically used to treat infections caused by susceptible strains of bacteria, particularly in cases where patients are allergic to penicillin or when penicillin is ineffective.

Synthesis Analysis

Methods and Technical Details

The synthesis of clethramycin can be achieved through various fermentation processes involving Streptomyces griseus. The production typically involves:

  1. Fermentation: Cultivation of Streptomyces griseus in a suitable medium where it produces clethramycin as a secondary metabolite.
  2. Extraction: After fermentation, clethramycin is extracted from the culture broth using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate clethramycin in its active form.

The fermentation conditions, including temperature, pH, and nutrient availability, significantly influence the yield and purity of clethramycin produced.

Molecular Structure Analysis

Structure and Data

Clethramycin has a complex molecular structure typical of macrolides. Its molecular formula is C37H67N1O13C_{37}H_{67}N_{1}O_{13} with a molecular weight of approximately 703.94 g/mol. The structure features a large lactone ring connected to multiple sugar moieties, which are essential for its antibiotic activity.

  • Molecular Structure: The core structure includes:
    • A 14-membered lactone ring.
    • Several hydroxyl groups contributing to its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions and Technical Details

Clethramycin primarily acts by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. The key chemical reactions involved in its mechanism include:

  1. Ribosomal Binding: Clethramycin binds to the peptidyl transferase center of the ribosome.
  2. Inhibition of Translocation: This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site during protein synthesis.
  3. Bacteriostatic Effect: As a result, bacterial growth is halted, leading to a bacteriostatic effect rather than outright bacterial lysis.
Mechanism of Action

Process and Data

The mechanism of action for clethramycin involves several steps:

  1. Binding: Clethramycin binds specifically to the 23S rRNA component within the 50S ribosomal subunit.
  2. Inhibition: This binding interferes with peptide bond formation and blocks the exit tunnel through which nascent polypeptides emerge.
  3. Result: The inhibition ultimately leads to a cessation of protein synthesis, crucial for bacterial growth and replication.

Studies have shown that clethramycin exhibits activity against various pathogens including Staphylococcus aureus and Streptococcus pneumoniae, making it effective in treating infections caused by these organisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clethramycin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under acidic conditions but may degrade in alkaline environments.

Relevant data includes:

  • Melting Point: Approximately 150-155 °C.
  • pH (solution): Generally ranges around neutral (pH 6-7).
Applications

Scientific Uses

Clethramycin is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Antibiotic Therapy: Effective against respiratory tract infections, skin infections, and soft tissue infections.
  • Alternative Treatment: Often used in patients with penicillin allergies or when other antibiotics are contraindicated.
  • Research Applications: Studied for potential uses in combination therapies to enhance efficacy against resistant bacterial strains.
Biosynthetic Pathways and Genetic Regulation of Clethramycin Production

Gene Clusters and Modular Enzymatic Assembly

Clethramycin belongs to the 14-membered macrolide class, biosynthesized through a complex polyketide synthase (PKS) pathway. Its gene cluster spans ~75 kb and encodes multi-domain enzymatic modules organized into type I PKSs. Key features include:

  • Starter unit: Propionyl-CoA initiates polyketide chain elongation.
  • Extender units: Methylmalonyl-CoA dominates, with intermittent malonyl-CoA units introducing structural diversity.
  • Modular organization: Three large PKS proteins (ClmI-III) comprise 28 functional domains, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP). The ketoreductase (KR) domain in module 6 generates a critical C-3 hydroxy group, while module 10 lacks KR activity, yielding a C-10 keto moiety unique to clethramycin [1] [6].

Table 1: Key Domains in Clethramycin PKS Modules

ModuleDomainsFunctionStructural Outcome
1AT-KS-ACPChain initiationPropionate starter
6KS-AT-KR-ACPβ-keto reductionC-3 hydroxy group
10KS-AT-DH-ACPDehydration (no KR)C-10 keto group
14KS-AT-KR-TEChain termination & lactonizationMacrocyclic ring closure

Post-PKS modifications involve glycosyltransferases (GTs) that attach L-mycarose at C-5, and a cytochrome P450 oxidase (ClmP450) that hydroxylates C-14. The 14-OH derivative exhibits synergistic antibacterial activity, analogous to clarithromycin's active metabolite [5] [8].

Regulatory Networks Controlling Secondary Metabolite Synthesis

Clethramycin biosynthesis is governed by hierarchical regulatory cascades:

  • Pathway-specific regulators: A SARP-family activator (ClmR) binds to bidirectional promoters upstream of PKS genes. Deletion of clmR abolishes clethramycin production [1].
  • Nutrient sensing: Carbon catabolite repression (CCR) mediated by glcP inhibits transcription under high glucose. Ammonium repression via glnR downregulates nitrogen-rich conditions [3].
  • Signaling molecules: γ-butyrolactone receptors (e.g., ClmQ) sense quorum signals. At low cell density, ClmQ represses clmR, delaying biosynthesis until stationary phase [6] [8].

Table 2: Regulatory Elements in Clethramycin Biosynthesis

Regulator TypeGene/ElementMechanismEnvironmental Trigger
Pathway-specificclmRActivates PKS transcriptionLate exponential phase
Carbon sensingccpABinds clm promoter CCR boxesHigh glucose (>2% w/v)
Nitrogen sensingglnRRepresses AT domainsNH₄⁺ >10 mM
Quorum sensingclmQγ-butyrolactone receptorLow cell density (<10⁸ CFU/mL)

Comparative Genomics with Structurally Related Macrolides

Clethramycin shares evolutionary parallels with erythromycin (produced by Saccharopolyspora erythraea) and clarithromycin (semisynthetic derivative):

  • PKS conservation: KS domains in clethramycin modules 2, 4, and 7 show >85% amino acid identity with erythromycin PKS (DEBS1-3). Divergence occurs in module 10, where DEBS retains KR, while clethramycin incorporates DH (dehydratase) [5] [10].
  • Resistance genes: clmE encodes a 23S rRNA methyltransferase 98% identical to ErmE in erythromycin producers, protecting self from macrolide inhibition [2] [9].
  • Evolution of tailoring: The clethramycin GT cluster (clmGT1-3) lacks homologs in erythromycin pathways, explaining its distinct C-5 glycosylation pattern. Conversely, clarithromycin’s C-6 methylation results from eryM/C-methyltransferase activity absent in clethramycin [1] [6].

Genomic islands flanking clethramycin PKS genes encode transposases and phage integrases, suggesting horizontal acquisition. This contrasts erythromycin’s chromosomal integration, highlighting adaptive evolution in actinomycetes [9].

Properties

Product Name

Clethramycin

IUPAC Name

(2E,4E,6E,10E,16E,18E,20E,22E,24E,26E,36E,44E,50E)-58-(diaminomethylideneamino)-13,15,33,35,39,41,43,47,49,53,55-undecahydroxy-2,12,14,30-tetramethyl-31-oxo-29-sulfooxyoctapentaconta-2,4,6,10,16,18,20,22,24,26,36,44,50-tridecaenoic acid

Molecular Formula

C63H99N3O18S

Molecular Weight

1218.5 g/mol

InChI

InChI=1S/C63H99N3O18S/c1-45(27-19-15-11-10-12-16-20-28-46(2)62(79)80)61(78)48(4)58(76)36-21-17-13-8-6-5-7-9-14-18-22-37-60(84-85(81,82)83)47(3)59(77)44-57(75)43-54(72)34-25-33-53(71)42-56(74)41-52(70)32-24-31-50(68)39-49(67)29-23-30-51(69)40-55(73)35-26-38-66-63(64)65/h5-10,12-14,16-25,27-29,32,34,36,45,47-58,60-61,67-76,78H,11,15,26,30-31,33,35,37-44H2,1-4H3,(H,79,80)(H4,64,65,66)(H,81,82,83)/b7-5+,8-6+,12-10+,14-9+,17-13+,20-16+,22-18+,27-19+,29-23+,32-24+,34-25+,36-21+,46-28+

InChI Key

OQRILZSNZMAVTK-MZAOIEPISA-N

Synonyms

clethramycin

Canonical SMILES

CC(C=CCCC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(C=CCC(CC(CC(C=CCC(CC(C=CCC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O

Isomeric SMILES

CC(/C=C/CC/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(/C=C/CC(CC(CC(/C=C/CC(CC(/C=C/CC(CC(CCCN=C(N)N)O)O)O)O)O)O)O)O)O)OS(=O)(=O)O)O)O

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